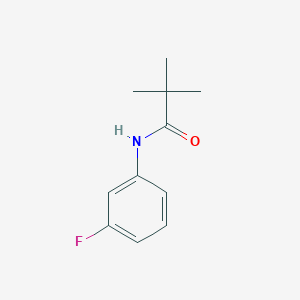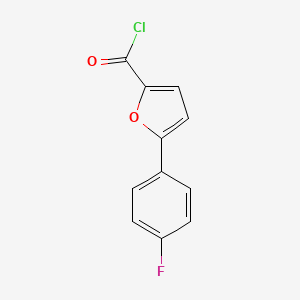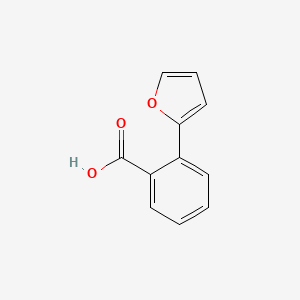
N-(3-Fluorophenyl)pivalamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Selective and Orally Efficacious Inhibition in Met Kinase Superfamily
N-(3-Fluorophenyl)pivalamide derivatives have been studied for their role in inhibiting the Met kinase superfamily. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a related compound, has been identified as a potent and selective inhibitor of the Met kinase superfamily. This has led to its advancement into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Analysis and Optimization in Lithiation-Fluoroacetylation Reactions
The lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a compound similar to N-(3-Fluorophenyl)pivalamide, is a crucial step in the synthesis of certain inhibitors. A study used in situ monitoring methods like reaction calorimetry and in situ spectroscopy to analyze and optimize this reaction. This provided valuable insights into the reaction mechanism and optimized reaction conditions (Godany, Neuhold, & Hungerbühler, 2011).
Role in Synthesis of HIV Type 1 Reverse Transcriptase Inhibitor
Another research application of a compound closely related to N-(3-Fluorophenyl)pivalamide is its use in the synthesis of inhibitors for HIV type 1 reverse transcriptase. This involves a process of lithiation followed by fluoroacetylation with ethyl-trifluoroacetate, highlighting the compound's significance in medicinal chemistry (Smith, El‐Hiti, & Alshammari, 2012).
Antibacterial Evaluation
The N-(3-Fluorophenyl)pivalamide framework has been evaluated for its antibacterial properties. For example, derivatives of this compound were shown to exhibit strong nucleophilic behavior and were evaluated as antibacterial agents against various bacteria, showcasing its potential in developing new antibacterial agents (Al-Romaizan, 2019).
Fluorescence Properties in Boron Difluoride Complexes
Studies have also explored the fluorescence properties of boron difluoride (BF2) complexes of N-(5-phenyl-2-pyrazinyl)pivalamide, a derivative of N-(3-Fluorophenyl)pivalamide. These complexes were found to show fluorescence in both solution and solid state, contributing to the understanding of fluorescence properties in such compounds (Hachiya et al., 2016).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTPRGMDSOTCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378973 | |
| Record name | N-(3-Fluorophenyl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)pivalamide | |
CAS RN |
81740-17-2 | |
| Record name | N-(3-Fluorophenyl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)





